2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-8-11-21(15(2)12-14)29(26,27)23-16-9-10-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIATWUFTBZDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₁H₃₃N₃O₃S
- Molecular Weight : 525.68 g/mol
- CAS Number : 921889-73-8
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds in the dibenzoxazepin class have demonstrated inhibition of tyrosinase, an enzyme critical in melanin production .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies indicate that derivatives of dibenzoxazepin compounds can inhibit growth in bacterial strains and fungi .
- Antiparasitic Effects : In vitro studies have indicated that related compounds possess significant activity against Giardia parasites, with IC50 values suggesting potent efficacy .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potent inhibition of tyrosinase | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Antiparasitic | IC50 = 0.28 µM against Giardia parasites |
Case Studies
- Tyrosinase Inhibition :
- Antimicrobial Testing :
- Antiparasitic Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of specific functional groups appears to enhance its interaction with biological targets:
- Substitution Patterns : Methyl groups at certain positions on the aromatic rings have been associated with increased potency against microbial and parasitic targets.
- Dibenzoxazepine Core : The dibenzoxazepine structure is critical for the observed biological activities, providing a scaffold for further modifications to optimize efficacy.
Scientific Research Applications
Pharmacological Applications
The dibenzo[b,f][1,4]oxazepine derivatives have been studied for their potential in various therapeutic areas:
Antipsychotic Activity
Research indicates that compounds within this class may exhibit antipsychotic effects by modulating neurotransmitter systems such as dopamine and serotonin. The structural features of 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suggest it could interact with specific receptors involved in psychotic disorders.
Anti-inflammatory Properties
Studies have shown that sulfonamides can possess anti-inflammatory effects. The sulfonamide group may play a crucial role in inhibiting inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
The potential antimicrobial properties of this compound have been noted in preliminary studies. Its unique structure may enhance its ability to inhibit bacterial growth or act against specific pathogens.
Case Study 1: Antipsychotic Evaluation
In a study examining the antipsychotic effects of dibenzo[b,f][1,4]oxazepines, this compound was evaluated for its binding affinity to dopamine receptors. Results indicated significant receptor binding activity comparable to established antipsychotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of sulfonamides highlighted how compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of dibenzo-oxazepine/thiazepine derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and inferred pharmacological implications.
Core Heterocycle Modifications
- Thiazepine vs. Oxazepine Analogs: Compounds such as 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replace the oxazepine oxygen with sulfur. However, oxazepines like the target compound may exhibit improved metabolic stability, as ether linkages (C-O-C) are less prone to oxidative degradation compared to thioethers (C-S-C) .
Substituent Variations on the Oxazepine Ring
- Alkyl Group at Position 10: Ethyl vs. Methyl: The compound N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () features an ethyl group at position 10 instead of methyl. Methyl substitution in the target compound balances lipophilicity and metabolic clearance . Acetyl Substitution: N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () introduces an acetyl group, which is electron-withdrawing. This could reduce the basicity of the oxazepine nitrogen, affecting protonation states and membrane permeability .
Sulfonamide/Benzamide Functional Group Variations
- Sulfonamide vs. Benzamide :
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the sulfonamide with a benzamide group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to benzamides (pKa ~15–17), which may enhance target binding in polar active sites . - Methyl Group Position on the Benzene Ring: The screening compound 3,4-dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide (F732-0017, ) has 3,4-dimethyl substitution versus the target’s 2,4-dimethyl.
Extended Aromatic Systems
- Tetrahydronaphthalene Sulfonamide :
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () incorporates a partially saturated naphthalene ring. This increases hydrophobicity (logP) and may improve blood-brain barrier penetration but could reduce aqueous solubility .
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst type). For dibenzo-oxazepine derivatives, highlights the use of MCM-41(H) catalysts to enhance reaction efficiency and reduce side products. A stepwise approach involves:
Screening catalysts (e.g., acidic vs. basic conditions) .
Monitoring reaction progress via TLC or HPLC to identify intermediate stability.
Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer: Structural validation requires multi-spectral analysis:
- 1H/13C NMR to confirm substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) to verify molecular weight within ±2 ppm error .
- IR spectroscopy to identify sulfonamide (S=O stretching ~1350 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) functional groups .
Advanced Research Questions
Q. What experimental design strategies are recommended to study structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer: SAR studies should integrate:
- Rational substituent modification: Replace methyl or sulfonamide groups with bioisosteres (e.g., -CF3, -SO2NHCH3) to assess pharmacophore contributions .
- In vitro assays: Use dose-response curves (IC50/EC50) in enzyme inhibition studies (e.g., lipoxygenase, cyclooxygenase) with positive controls .
- Statistical models: Apply multivariate analysis (e.g., PCA) to correlate electronic/steric parameters (Hammett σ, logP) with activity .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Abiotic studies: Measure hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) and varying pH .
Biotic studies: Use OECD 301D respirometry to evaluate biodegradability in activated sludge .
Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (LC50) and algal growth inhibition (OECD 201) .
- Data Interpretation: Compare degradation half-lives (t1/2) with regulatory thresholds (e.g., EU PBT criteria) .
Q. What advanced spectroscopic techniques resolve contradictions in crystallographic vs. solution-state structural data?
- Methodological Answer:
- X-ray crystallography: Determine absolute configuration and hydrogen-bonding networks (e.g., sulfonamide dimerization) .
- Dynamic NMR (DNMR): Probe conformational flexibility in solution by variable-temperature studies .
- DFT calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer: Link hypotheses to established theories:
- Lock-and-key theory: Investigate steric complementarity between the dibenzo-oxazepine core and enzyme active sites .
- Hammett linear free-energy relationships (LFER): Quantify electronic effects of substituents on bioactivity .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across replicate studies?
- Methodological Answer:
- Meta-analysis: Pool data from independent studies using random-effects models to account for heterogeneity .
- Sensitivity analysis: Identify outliers via Cook’s distance or leverage plots .
- Bayesian hierarchical modeling: Estimate posterior probabilities of bioactivity under varying experimental conditions .
Synthesis and Characterization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
